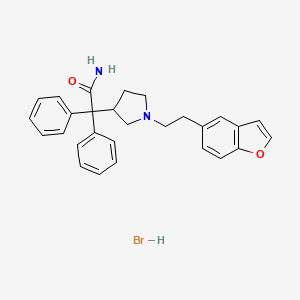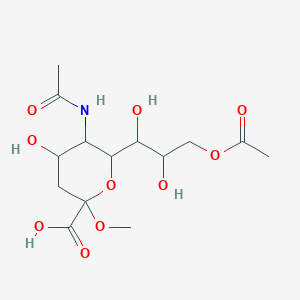
N-Acetyl-2-O-methyl-alpha-neuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-2-O-methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play crucial roles in cellular recognition, signaling, and pathogen interactions. This compound is particularly significant in the study of glycosylation processes and the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic acid typically involves the methylation of N-acetylneuraminic acid. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase are used to catalyze the conversion of substrates into the desired product. This method is advantageous as it operates under mild conditions and produces fewer by-products.
化学反応の分析
Types of Reactions
N-Acetyl-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as acyl chlorides or alkyl halides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Acetyl-2-O-methyl-alpha-neuraminic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral and antibacterial agents.
Industry: Utilized in the production of glycosylated products and as a research tool in glycomics.
作用機序
The mechanism of action of N-Acetyl-2-O-methyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on the cell surface. It can act as a ligand for sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins. These interactions can modulate immune responses, cell adhesion, and pathogen recognition. The compound’s methylation enhances its stability and binding affinity, making it a valuable tool in studying glycan-mediated processes.
類似化合物との比較
Similar Compounds
N-Acetylneuraminic acid: The parent compound, commonly found in nature.
N-Glycolylneuraminic acid: Another derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic acid: A structurally similar sialic acid with different functional groups.
Uniqueness
N-Acetyl-2-O-methyl-alpha-neuraminic acid is unique due to its methylation, which enhances its stability and binding properties. This modification allows for more precise studies of glycan interactions and the development of therapeutic agents with improved efficacy.
特性
分子式 |
C14H23NO10 |
|---|---|
分子量 |
365.33 g/mol |
IUPAC名 |
5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22) |
InChIキー |
NIEBVOWRRSQMQG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




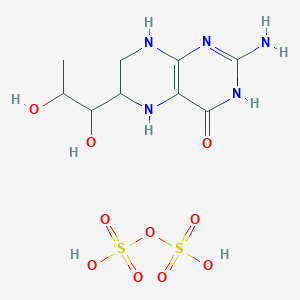
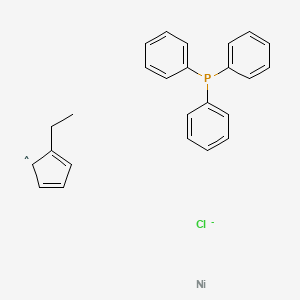
![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
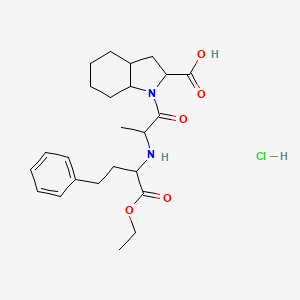
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
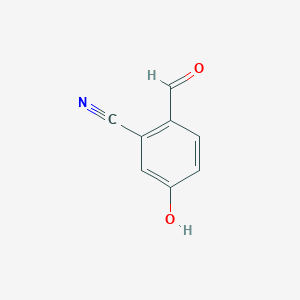
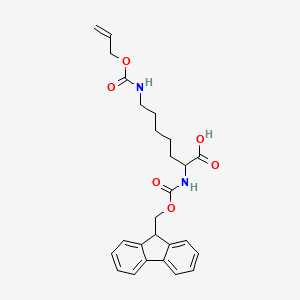
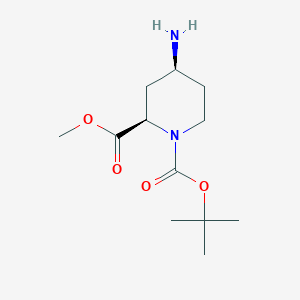
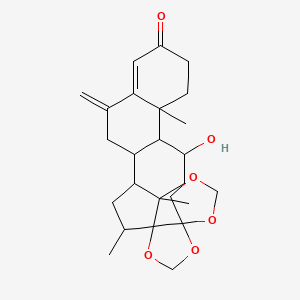
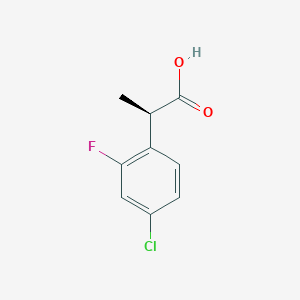
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
